Welcome to the BenchChem Online Store!
molecular formula C12H17NOS2 B8300787 2-(2,5-Dimethyl-3-thienyl)-1-(4-morpholinyl)-1-ethanethione CAS No. 118488-09-8

2-(2,5-Dimethyl-3-thienyl)-1-(4-morpholinyl)-1-ethanethione

Cat. No. B8300787
M. Wt: 255.4 g/mol
InChI Key: NOZKFTCKOREAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07563903B2

Procedure details

2-(2,5-Dimethyl-3-thienyl)acetic acid is prepared according to a method described in Heterocycl. Chem; EN; 25; 1988; 1571-1581. 21 ml of an aqueous sodium hydroxide solution (50% by mass) are added to 6.7 g of 2-(2,5-dimethyl-3-thienyl)-1-(4-morpholinyl)-1-ethanethione obtained in step 2.1, in solution in 70 ml of methanol, and the mixture is heated for 6 hours under reflux. After evaporation of the methanol, the residue is diluted with water and acidified with an aqueous hydrochloric acid solution (6N). The precipitate formed is filtered and then it is chromatographed on a silica gel column, eluting with dichloromethane to give 3.6 g of beige crystals.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH3:3][C:4]1[S:5][C:6]([CH3:18])=[CH:7][C:8]=1[CH2:9][C:10](N1CCOCC1)=S.C[OH:20]>>[CH3:3][C:4]1[S:5][C:6]([CH3:18])=[CH:7][C:8]=1[CH2:9][C:10]([OH:20])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.7 g
Type
reactant
Smiles
CC=1SC(=CC1CC(=S)N1CCOCC1)C
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After evaporation of the methanol
ADDITION
Type
ADDITION
Details
the residue is diluted with water
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
it is chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CC1CC(=O)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.